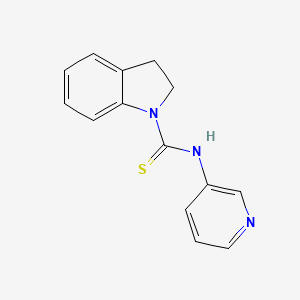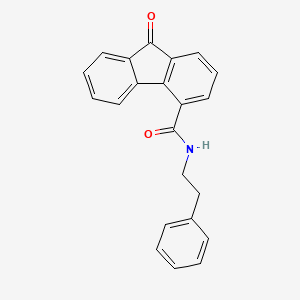![molecular formula C21H32N4O B5593848 3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide](/img/structure/B5593848.png)
3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H32N4O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.25761166 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective 5-HT(1A) Agonists
Research has shown the development of selective 5-HT(1A) agonists, with a focus on compounds featuring an indole-alkyl-amine structure, which indicates their potential application in mood disorder studies. Such compounds have demonstrated high receptor specificity and affinity, suggesting their use in pharmacological research aimed at understanding and treating mood disorders. The modifications on the indole moiety, particularly the introduction of carboxamide substituents, have been linked to enhanced serotonergic 5-HT(1A) affinity and bioavailability, pointing to their promising therapeutic profiles in this area (Heinrich et al., 2004).
Antifouling Properties in Polyamide Nanofiltration Membranes
Another significant application area for compounds related to 3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide is in improving the antifouling properties of polyamide nanofiltration membranes. By manipulating the density of surface carboxyl groups on these membranes, researchers have achieved better fouling resistance and cleaning efficiency. This improvement is crucial for wastewater treatment and desalination processes, highlighting the compound's relevance in environmental science and engineering (Mo et al., 2012).
Serotonin Reuptake Inhibitors
The compound's derivatives have been explored for their dual action as 5-HT1A receptor agonists and serotonin reuptake inhibitors. This dual functionality is particularly relevant in the development of new antidepressants, offering a novel approach to mood disorder treatment by targeting both receptor activation and serotonin reuptake inhibition (Heinrich et al., 2004).
Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies indicate that these compounds exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects. Such findings suggest their potential as new therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Enantioselective Lewis Basic Catalysts
In the field of organic synthesis, derivatives of this compound have been developed as enantioselective Lewis basic catalysts for hydrosilylation reactions. This application underscores the compound's utility in synthetic chemistry, enabling highly selective and efficient synthesis of chiral molecules (Wang et al., 2006).
Propriétés
IUPAC Name |
3,5,7-trimethyl-N-[3-(4-methylpiperazin-1-yl)butyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-14-12-15(2)19-18(13-14)17(4)20(23-19)21(26)22-7-6-16(3)25-10-8-24(5)9-11-25/h12-13,16,23H,6-11H2,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKURDLHDBYCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)NCCC(C)N3CCN(CC3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)
![2-{2-[ethyl(3-methylphenyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5593794.png)


![ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5593814.png)
![methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593816.png)
![4-methyl-6-[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl]-2-pyrimidinamine](/img/structure/B5593820.png)
![5-(2-furyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5593829.png)

![3-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5593844.png)

